1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, metabolic stability, and reduced non-specific binding .
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane, a highly strained carbocycle. One common method includes the radical addition of iodine and an ethoxyphenyl group to the [1.1.1]propellane core. This reaction is often carried out under photochemical conditions using visible light to induce the radical formation . Industrial production methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The ethoxyphenyl group can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its bioisosteric properties make it a candidate for drug development, particularly for compounds requiring enhanced solubility and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core .
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(4-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but with a methoxy group instead of an ethoxy group, leading to different solubility and reactivity.
1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane: Contains a chlorine atom, which can affect its chemical reactivity and biological activity.
1-(2-Ethoxyphenyl)-3-bromobicyclo[1.1.1]pentane: Bromine instead of iodine, which can influence its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific functional groups, which impart distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO/c1-2-15-11-6-4-3-5-10(11)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZOHYGOUNPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.